(2-morpholino-6,7-dihydropyrido[2,3-d]pyrimidin-8(5H)-yl)(pyridin-2-yl)methanone

Kinase inhibition PI3K/mTOR Pyrido[2,3-d]pyrimidine

(2-Morpholino-6,7-dihydropyrido[2,3-d]pyrimidin-8(5H)-yl)(pyridin-2-yl)methanone (CAS 2189434-53-3, MW 325.37 g/mol) is a synthetic heterocyclic small molecule belonging to the 2-morpholino-6,7-dihydropyrido[2,3-d]pyrimidine class, a scaffold widely exploited for ATP-competitive kinase inhibition. The compound features a pyrido[2,3-d]pyrimidine core linked via a methanone bridge to a pyridin-2-yl substituent at the 8-position and a morpholine ring at the 2-position.

Molecular Formula C17H19N5O2
Molecular Weight 325.372
CAS No. 2189434-53-3
Cat. No. B2779895
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(2-morpholino-6,7-dihydropyrido[2,3-d]pyrimidin-8(5H)-yl)(pyridin-2-yl)methanone
CAS2189434-53-3
Molecular FormulaC17H19N5O2
Molecular Weight325.372
Structural Identifiers
SMILESC1CC2=CN=C(N=C2N(C1)C(=O)C3=CC=CC=N3)N4CCOCC4
InChIInChI=1S/C17H19N5O2/c23-16(14-5-1-2-6-18-14)22-7-3-4-13-12-19-17(20-15(13)22)21-8-10-24-11-9-21/h1-2,5-6,12H,3-4,7-11H2
InChIKeySGWWWLYZYCEZEJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Procurement-Ready Profile: (2-Morpholino-6,7-dihydropyrido[2,3-d]pyrimidin-8(5H)-yl)(pyridin-2-yl)methanone (CAS 2189434-53-3)


(2-Morpholino-6,7-dihydropyrido[2,3-d]pyrimidin-8(5H)-yl)(pyridin-2-yl)methanone (CAS 2189434-53-3, MW 325.37 g/mol) is a synthetic heterocyclic small molecule belonging to the 2-morpholino-6,7-dihydropyrido[2,3-d]pyrimidine class, a scaffold widely exploited for ATP-competitive kinase inhibition [1]. The compound features a pyrido[2,3-d]pyrimidine core linked via a methanone bridge to a pyridin-2-yl substituent at the 8-position and a morpholine ring at the 2-position. Compounds within this structural family have been reported as potent dual PI3Kα/mTOR inhibitors with IC50 values in the single- to double-digit nanomolar range [1]. However, this specific compound lacks published biochemical or cellular activity data, and its procurement value is currently limited to its role as a structural analog or chemical probe within kinase drug discovery programs.

Why Generic Substitution Fails for (2-Morpholino-6,7-dihydropyrido[2,3-d]pyrimidin-8(5H)-yl)(pyridin-2-yl)methanone (CAS 2189434-53-3)


Within the pyrido[2,3-d]pyrimidine chemical space, the identity and position of substituents dictate kinase selectivity profiles. For example, 2-morpholino-substituted pyrido[2,3-d]pyrimidines have been optimized as dual PI3Kα/mTOR inhibitors, while 4-amino-substituted analogs target adenosine kinase (AK IC50 = 1.7 nM) or CK2 (IC50 = 6–19.5 μM), and 2,4-diarylamino derivatives inhibit c-Met and ALK kinases [1][2]. The specific combination of a 2-morpholino group and an 8-(pyridin-2-yl)methanone substituent on the 6,7-dihydro scaffold generates a unique pharmacophore that cannot be predicted to exhibit the same target engagement, selectivity, or cellular potency as other members of this class. Generic substitution without experimental validation of this exact structure risks divergent potency, altered selectivity, or complete loss of activity against the intended kinase target [1].

Quantitative Differentiation Evidence for (2-Morpholino-6,7-dihydropyrido[2,3-d]pyrimidin-8(5H)-yl)(pyridin-2-yl)methanone (CAS 2189434-53-3)


Lack of Published Biological Activity Data for the Target Compound

No peer-reviewed studies or patents were identified that report biochemical IC50, cellular activity, selectivity, or in vivo pharmacokinetic data for (2-morpholino-6,7-dihydropyrido[2,3-d]pyrimidin-8(5H)-yl)(pyridin-2-yl)methanone (CAS 2189434-53-3). Class-level inference from structurally related 2-morpholino-pyrido[2,3-d]pyrimidines indicates potential PI3Kα/mTOR inhibitory activity, but this cannot be quantitatively differentiated from close analogs without experimental data [1].

Kinase inhibition PI3K/mTOR Pyrido[2,3-d]pyrimidine

Structural Comparison to Known Dual PI3Kα/mTOR Inhibitors

The target compound shares the 2-morpholino-pyrido[2,3-d]pyrimidine core with published dual PI3Kα/mTOR inhibitors but differs at the 8-position (pyridin-2-yl methanone vs. substituted aryl/heteroaryl groups in known inhibitors). In the SAR study by Al-Ashmawy et al., pyrido[2,3-d]pyrimidine analogs with 2-morpholino substitution and varied 8-substituents exhibited PI3Kα IC50 values ranging from 8.3 nM to >1000 nM depending on the substituent [1]. The pyridin-2-yl methanone group has not been evaluated in this context, so its contribution to potency and selectivity is unknown.

Structure-activity relationship PI3Kα/mTOR dual inhibitor Pyridopyrimidine

Molecular Weight Differentiation for Permeability Optimization

The target compound has a molecular weight of 325.37 g/mol, which is within the favorable range for oral bioavailability (MW < 500). This is lower than many advanced pyrido[2,3-d]pyrimidine kinase inhibitors: ABT-702 (MW ~507 g/mol, adenosine kinase inhibitor) and KU-0063794 (MW ~521 g/mol, mTOR inhibitor). For discovery programs prioritizing low molecular weight to enhance permeability and reduce metabolic liability, the target compound may offer a more attractive starting point, but this advantage is purely physicochemical and does not compensate for the absence of potency data [1].

Drug-likeness Physicochemical property Permeability

Application Scenarios for (2-Morpholino-6,7-dihydropyrido[2,3-d]pyrimidin-8(5H)-yl)(pyridin-2-yl)methanone (CAS 2189434-53-3)


Exploratory Structure-Activity Relationship (SAR) Libraries in Kinase Drug Discovery

The compound is suitable as a structural analog for SAR expansion around the pyrido[2,3-d]pyrimidine scaffold. When integrated into a library of 8-substituted variants, it can help map the steric and electronic requirements of the kinase ATP-binding pocket. Its low molecular weight (325.37 g/mol) makes it an attractive scaffold-hopping candidate, provided that primary biochemical screening data are generated before committing to procurement for target-specific studies [1].

Computational Docking and Molecular Dynamics Studies

The compound can serve as a ligand for in silico docking studies against PI3Kα, mTOR, or other kinases. Its 2-morpholino group is predicted to form key hinge-region hydrogen bonds, while the pyridin-2-yl methanone moiety may explore a distinct region of the active site. Computational binding scores, when compared with IC50 values of known pyrido[2,3-d]pyrimidine inhibitors, can guide the synthesis of more potent analogs [1][2].

Chemical Probe for Kinase Assay Development

If preliminary in-house screening reveals kinase inhibitory activity, the compound could be developed into a chemical probe for target validation. Its structural novelty (8-pyridin-2-yl methanone substitution) may confer a selectivity profile distinct from known pyrido[2,3-d]pyrimidine inhibitors, making it valuable for dissecting kinase signaling pathways once its target(s) are identified via broad-panel kinase profiling [1].

Quote Request

Request a Quote for (2-morpholino-6,7-dihydropyrido[2,3-d]pyrimidin-8(5H)-yl)(pyridin-2-yl)methanone

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.